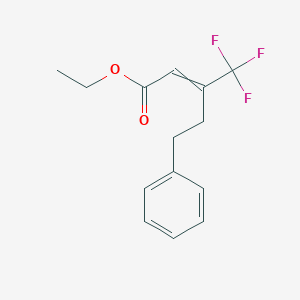
Ethyl 5-phenyl-3-(trifluoromethyl)pent-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-phenyl-3-(trifluoromethyl)pent-2-enoate is an organic compound characterized by the presence of a trifluoromethyl group, a phenyl ring, and an ethyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-phenyl-3-(trifluoromethyl)pent-2-enoate typically involves the reaction of ethyl acetoacetate with benzaldehyde and trifluoromethyl iodide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the desired product through a series of condensation and elimination steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-phenyl-3-(trifluoromethyl)pent-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: The phenyl ring and trifluoromethyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Ethyl 5-phenyl-3-(trifluoromethyl)pent-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with specific biological targets.
Industry: The compound is investigated for its applications in materials science, such as the development of new polymers and coatings.
Mecanismo De Acción
The mechanism by which Ethyl 5-phenyl-3-(trifluoromethyl)pent-2-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the phenyl ring’s ability to engage in π-π interactions, makes the compound a versatile scaffold for drug design.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 5-phenyl-2-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylate: This compound shares the trifluoromethyl and phenyl groups but differs in its triazole ring structure.
Trifluoromethyl-substituted pyrroles: These compounds also contain the trifluoromethyl group and are known for their biological activities.
Uniqueness
Ethyl 5-phenyl-3-(trifluoromethyl)pent-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. The presence of the ethyl ester and the conjugated double bond further distinguishes it from other similar compounds, making it a valuable molecule for various applications.
Propiedades
Número CAS |
821799-20-6 |
|---|---|
Fórmula molecular |
C14H15F3O2 |
Peso molecular |
272.26 g/mol |
Nombre IUPAC |
ethyl 5-phenyl-3-(trifluoromethyl)pent-2-enoate |
InChI |
InChI=1S/C14H15F3O2/c1-2-19-13(18)10-12(14(15,16)17)9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3 |
Clave InChI |
BMRLLQBLHJXFFF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C(CCC1=CC=CC=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


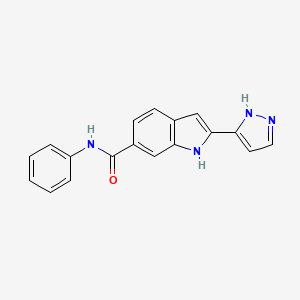

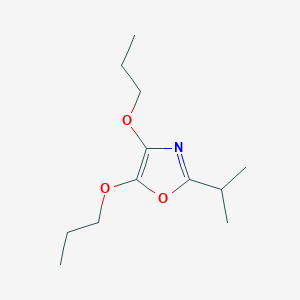
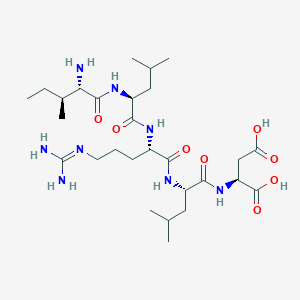
![(2S)-1-({2-[(2-Phenylethyl)amino]ethyl}amino)propan-2-ol](/img/structure/B14225900.png)
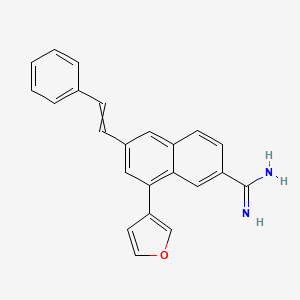

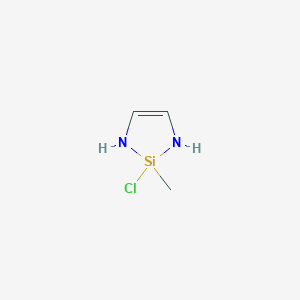
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-6-carboxamide](/img/structure/B14225919.png)
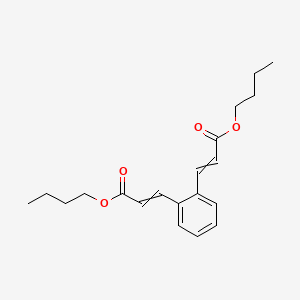
![Bis[4-(4-{bis[(oxiran-2-yl)methyl]amino}phenoxy)phenyl]methanone](/img/structure/B14225923.png)
![1-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-phenylbutan-2-one](/img/structure/B14225942.png)

![4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B14225946.png)
